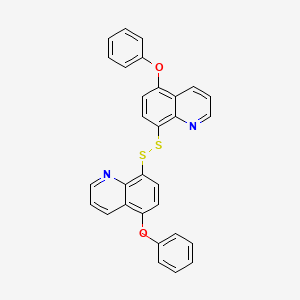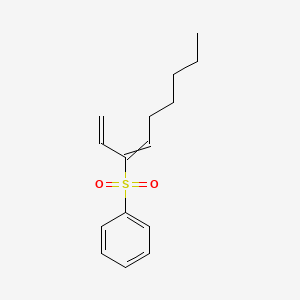
(Nona-1,3-diene-3-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nona-1,3-diene-3-sulfonyl)benzene is an organic compound with the molecular formula C15H20O2S It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a nona-1,3-diene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,3-diene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride with a diene in the presence of a base. For example, the reaction of benzene sulfonyl chloride with nona-1,3-diene in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(Nona-1,3-diene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Nona-1,3-diene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Nona-1,3-diene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Nona-1,3-diene-3-sulfonyl)benzene: Unique due to the presence of both a sulfonyl group and a diene moiety.
Benzene sulfonyl chloride: Lacks the diene moiety, making it less versatile in certain reactions.
Nona-1,3-diene: Lacks the sulfonyl group, limiting its applications in biological studies.
Uniqueness
This compound stands out due to its dual functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
136339-28-1 |
|---|---|
Molekularformel |
C15H20O2S |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
nona-1,3-dien-3-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-5-6-8-11-14(4-2)18(16,17)15-12-9-7-10-13-15/h4,7,9-13H,2-3,5-6,8H2,1H3 |
InChI-Schlüssel |
RMTLKGZAEBEBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


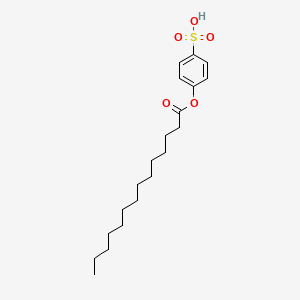
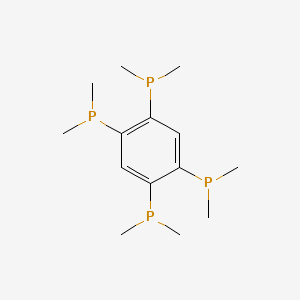
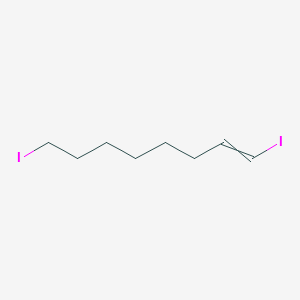
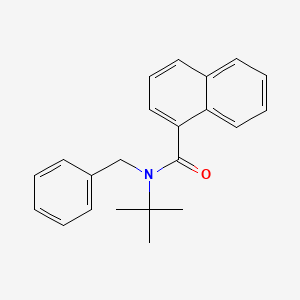
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
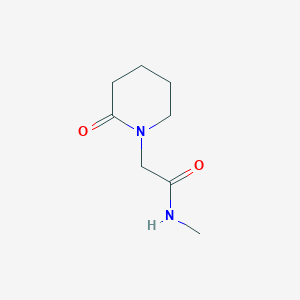
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
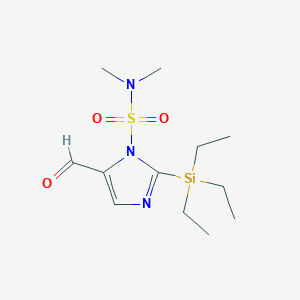
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
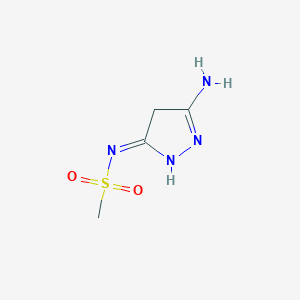
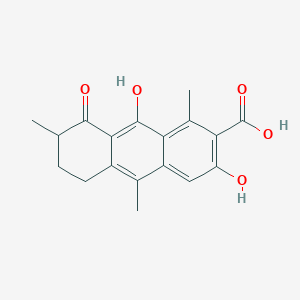
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
